molecular formula C12H10BrNO2 B2375292 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde CAS No. 2248281-19-6

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2375292
CAS No.: 2248281-19-6
M. Wt: 280.121
InChI Key: IYKBAFOPQFMODT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound featuring a bromophenyl group, an ethyl group, and an oxazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydroxylamine hydrochloride to form the oxazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromophenyl group and the oxazole ring can enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-bromophenyl)-5-ethyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-2-11-10(7-15)12(14-16-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKBAFOPQFMODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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